REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[C:6]1([CH2:11][CH2:10][N:9](C(OCC)=O)[CH2:8][CH2:7]1)[CH2:5]2.Cl>>[F:1][C:2]1[CH:3]=[C:4]2[C:18](=[CH:19][CH:20]=1)[C:17](=[O:21])[C:6]1([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)[CH2:5]2
|
Name
|
ethyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CC3(CCN(CC3)C(=O)OCC)C(C2=CC1)=O
|
Name
|
|
Quantity
|
19.61 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness without any further purification
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC3(CCNCC3)C(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 113.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |